

Measuring NAD+ Levels After CD38 Inhibitor Treatment: Application Notes and Protocols

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Compound of Interest		
Compound Name:	CD38 inhibitor 3	
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These application notes provide a comprehensive guide for measuring changes in nicotinamide adenine dinucleotide (NAD+) levels following treatment with a CD38 inhibitor. The protocols detailed below are essential for researchers investigating the efficacy of CD38 inhibitors and their impact on NAD+ metabolism.

CD38 is a multifunctional enzyme that acts as the primary NADase in mammalian cells, playing a crucial role in regulating cellular NAD+ levels.[1][2] It degrades NAD+ to produce cyclic ADP-ribose (cADPR), ADP-ribose, and nicotinamide.[3] With age and in certain pathological conditions, the expression and activity of CD38 increase, leading to a decline in NAD+ levels and subsequent mitochondrial dysfunction.[2][4][5] Inhibition of CD38 has emerged as a promising therapeutic strategy to counteract age-related NAD+ decline and associated metabolic dysfunction.[4][6][7][8] Potent and specific CD38 inhibitors have been shown to reverse this decline, thereby improving physiological and metabolic parameters.[6]

Accurate measurement of NAD+ levels is critical to assess the effectiveness of these inhibitors. This document outlines two primary methodologies for NAD+ quantification: the enzymatic cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation



The following tables summarize quantitative data on the effects of CD38 inhibition on NAD+ levels and the typical NAD+ concentrations found in various tissues.

Table 1: Effect of CD38 Status on NAD+ Levels in Mouse Tissues

Tissue	Wild-Type (nmol NAD+/mg protein)	CD38 Knockout (nmol NAD+/mg protein)	Fold Increase
Brain	0.59 ± 0.06	5.56 ± 0.69	~9.4
Liver	~0.6	~6.0	~10
Lung	~0.4	~4.0	~10
Heart	~0.5	~5.0	~10
Testis	~0.3	~3.0	~10
Small Intestine	~0.4	~4.0	~10
Spleen	~0.2	~4.0	~20

Data compiled from studies on wild-type versus CD38 deficient mice, demonstrating the significant role of CD38 in regulating basal NAD+ levels.[9][10]

Table 2: Impact of a CD38 Inhibitor (78c) on NAD+ Levels in Aged Mice

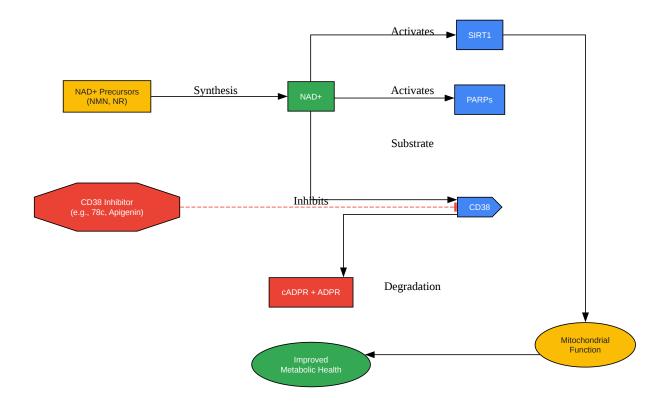
Tissue	Vehicle Control (Relative NAD+ Level)	78c Treatment (Relative NAD+ Level)
Liver	1.0	~1.5
White Adipose Tissue	1.0	~1.8
Skeletal Muscle	1.0	~1.6

This table illustrates the in vivo efficacy of a specific CD38 inhibitor, 78c, in elevating NAD+ levels in various tissues of aged mice.[4][6]



Signaling Pathway and Experimental Workflow Diagrams

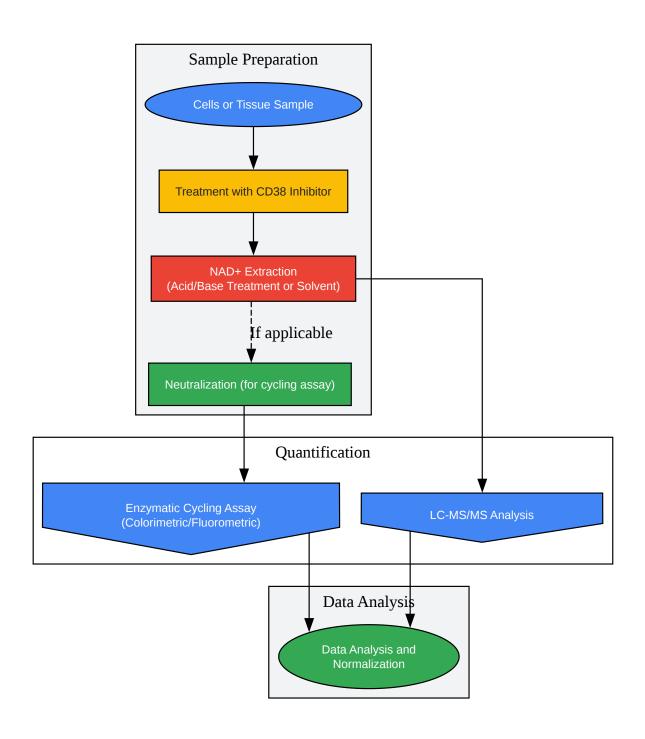
The following diagrams illustrate the CD38 signaling pathway and the general workflows for the experimental protocols.



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Caption: CD38 signaling pathway and the effect of its inhibition.





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Caption: General workflow for measuring NAD+ levels.



Experimental Protocols

Two widely used methods for NAD+ quantification are presented below. The choice of method depends on the required sensitivity, throughput, and available equipment.

Protocol 1: Enzymatic Cycling Assay for NAD+ Quantification

This method is based on an enzymatic cycling reaction that leads to the generation of a colored or fluorescent product, proportional to the amount of NAD+ in the sample.[11][12][13]

Commercially available kits provide a convenient and sensitive way to measure NAD+ and NADH.[12][13][14]

Materials:

- Cultured cells or tissue homogenates
- CD38 inhibitor of interest
- Phosphate-buffered saline (PBS), ice-cold
- NAD+/NADH Assay Kit (Colorimetric or Fluorometric) (e.g., from Cell Biolabs, MBL International)[12][13][14]
- Acid and base for extraction (e.g., HCl and NaOH or specific extraction buffers from the kit)
 [11][12]
- Microplate reader (for absorbance or fluorescence)

Procedure:

- Cell Culture and Treatment:
 - Plate cells at a desired density and allow them to adhere overnight.
 - Treat cells with the CD38 inhibitor at various concentrations and for different time points.
 Include a vehicle-treated control group.



- Sample Preparation and NAD+ Extraction:
 - For Adherent Cells: Aspirate the culture medium and wash the cells with ice-cold PBS.
 Add the appropriate volume of acidic extraction buffer to lyse the cells and extract NAD+.
 [15]
 - For Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the acidic extraction buffer.
 - For Tissues: Homogenize the tissue sample in an appropriate extraction buffer on ice.[11]
 - Incubate the samples as recommended by the kit protocol (e.g., 80°C for 60 minutes for acid extraction) to degrade NADH while preserving NAD+.[12]
 - Centrifuge the lysate to pellet cellular debris.
 - Carefully transfer the supernatant containing NAD+ to a new tube.
 - Neutralize the acidic extract with the neutralization buffer provided in the kit to bring the pH to a range of 6.0-8.0.[12][15]
- NAD+ Quantification:
 - Prepare a standard curve using the NAD+ standard provided in the kit.
 - Add 50 μL of the extracted samples and standards to the wells of a 96-well plate.
 - Prepare the NAD Cycling Master Mix according to the kit's instructions.
 - Add 50 μL of the Master Mix to each well.
 - Incubate the plate at room temperature for 1-4 hours, protected from light.[12][15]
 - Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.[12][13]
- Data Analysis:



- Calculate the NAD+ concentration in the samples using the standard curve.
- Normalize the NAD+ concentration to the protein content of the cell or tissue lysate, which
 can be determined using a standard protein assay (e.g., BCA or Bradford).[11] The final
 result is often expressed as nmol NAD+/mg protein.[11]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for NAD+ Quantification

LC-MS offers high specificity and sensitivity for the quantification of NAD+ and other related metabolites.[16][17][18] This method is particularly useful for validating results from enzymatic assays and for metabolomic studies.

Materials:

- Cultured cells or tissue homogenates
- CD38 inhibitor of interest
- · PBS, ice-cold
- Extraction solvent (e.g., 80% methanol, ice-cold)[15]
- Internal standard (e.g., stable isotope-labeled NAD+)[19]
- LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)[18][20]

Procedure:

- Cell Culture and Treatment:
 - Follow the same procedure as in Protocol 1 for cell culture and treatment.
- Sample Preparation and NAD+ Extraction:
 - Wash cells with ice-cold PBS.
 - Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.[15]



- If using an internal standard for absolute quantification, spike it into the extraction solvent.
 [19]
- Vortex vigorously and incubate on ice to precipitate proteins.
- Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[15]
- Transfer the supernatant to a new tube for LC-MS analysis.
- LC-MS/MS Analysis:
 - Set up the HPLC with a suitable column (e.g., C18) and mobile phases.
 - Develop a gradient elution program to separate NAD+ from other metabolites.[18]
 - Configure the mass spectrometer for positive ion mode and set up selected reaction monitoring (SRM) for NAD+ and the internal standard. Common transitions for NAD+ are m/z 664.0 > 136.1.[20]
 - Inject the extracted samples and a series of NAD+ standards to generate a standard curve.
- Data Analysis:
 - Integrate the peak areas for NAD+ and the internal standard.
 - Calculate the concentration of NAD+ in the samples using the standard curve.
 - Normalize the NAD+ levels to the protein concentration or cell number.

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References

Methodological & Application





- 1. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. renuebyscience.com.au [renuebyscience.com.au]
- 5. prohealth.com [prohealth.com]
- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longevitybox.co.uk [longevitybox.co.uk]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 18. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]







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